

Introduction: The Strategic Value of Masked Functionality

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1,3-Dithian-2-yl)phenol**

Cat. No.: **B1276745**

[Get Quote](#)

In the intricate field of multi-step organic synthesis, the ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then unmask the original group is a fundamental tactic. **4-(1,3-Dithian-2-yl)phenol**, with CAS number 57529-05-2, is a paramount example of this strategy, serving as a stable, crystalline solid that acts as a masked equivalent of 4-hydroxybenzaldehyde.[1][2] Its true synthetic power, however, lies not merely in protection, but in its capacity for reactivity inversion—a concept known as "Umpolung." [3]

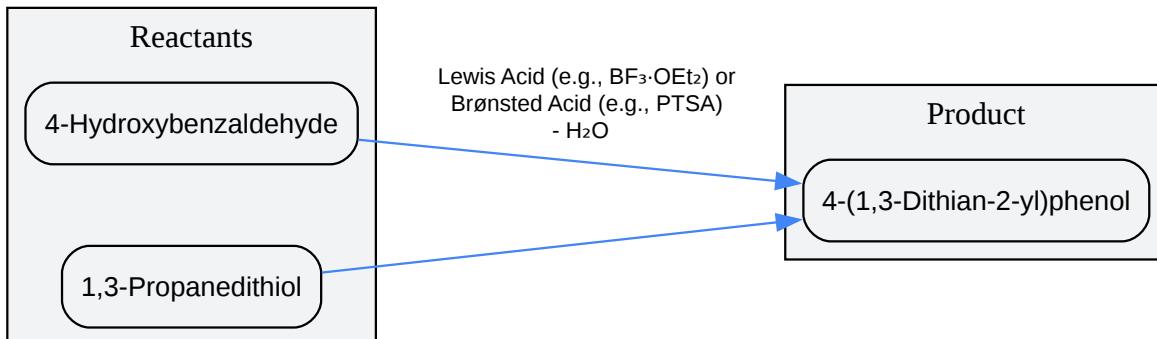
This guide provides a comprehensive exploration of **4-(1,3-Dithian-2-yl)phenol**, from its synthesis and core chemical principles to its practical application in the laboratory. It is intended for researchers and drug development professionals who require a deep, functional understanding of this versatile building block.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectral properties is critical for its effective use and characterization.

Property	Value	Source
CAS Number	57529-05-2	[1]
Molecular Formula	C ₁₀ H ₁₂ OS ₂	[1]
Molecular Weight	212.33 g/mol	[1]
Synonyms	2-(4-Hydroxyphenyl)-1,3-dithiane, 4-formylphenol propylene thioacetal	[2]
Appearance	Typically a solid (e.g., yellow to tan powder)	[4]

Spectroscopic Signature:


- ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the phenol ring (typically two doublets in the ~6.8-7.4 ppm range), a singlet for the phenolic hydroxyl group (-OH), a triplet for the unique C2-proton of the dithiane ring, and multiplets for the methylene protons of the dithiane ring.
- ¹³C NMR: The carbon NMR will show distinct signals for the quaternary aromatic carbon attached to the hydroxyl group, the other aromatic carbons, the C2 carbon of the dithiane ring (a key chemical shift), and the methylene carbons of the dithiane ring.[\[5\]](#)
- IR Spectroscopy: The infrared spectrum is characterized by a broad O-H stretching band for the phenol group (around 3100-3600 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and characteristic C-S stretching bands.[\[6\]](#)

Synthesis: The Gateway to Dithiane Chemistry

The preparation of **4-(1,3-Dithian-2-yl)phenol** is a straightforward and robust thioacetalization reaction.[\[7\]](#) It is typically synthesized from 4-hydroxybenzaldehyde and 1,3-propanedithiol, catalyzed by a Lewis or Brønsted acid.[\[7\]](#)

The causality of this reaction is rooted in the electrophilic nature of the aldehyde's carbonyl carbon. The sulfur atoms of 1,3-propanedithiol act as potent nucleophiles, attacking the

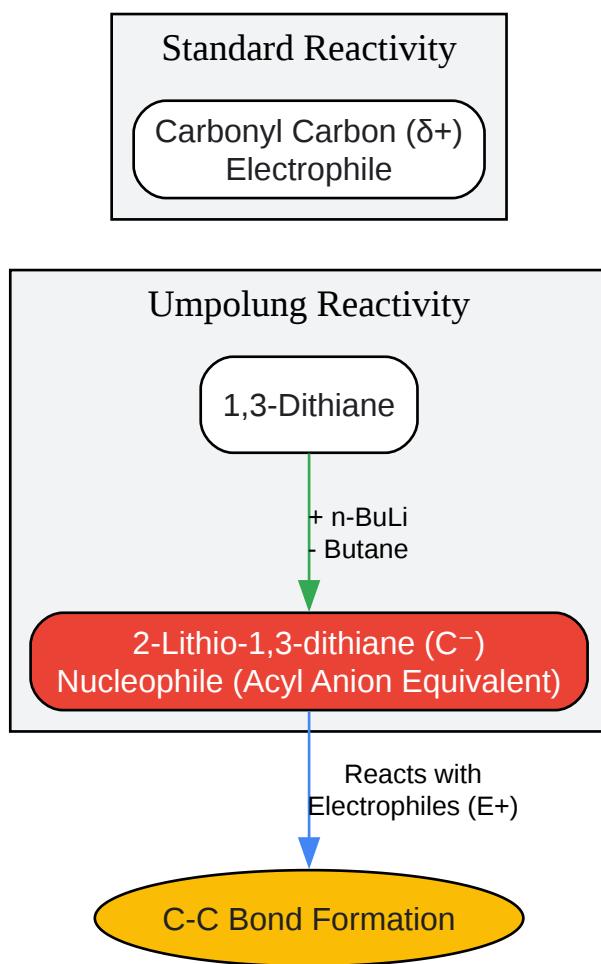
carbonyl carbon. Subsequent dehydration, driven by the acid catalyst and often aided by the removal of water, leads to the formation of the stable six-membered dithiane ring.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-(1,3-Dithian-2-yl)phenol**.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of the title compound.


- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq).[4][8][9]
- **Reagents:** Add a suitable solvent such as toluene or dichloromethane. Add 1,3-propanedithiol (1.1 eq).
- **Catalysis:** Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, $\text{BF}_3 \cdot \text{OEt}_2$) or a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA).
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by Thin Layer Chromatography (TLC).
- **Workup:** Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **4-(1,3-Dithian-2-yl)phenol**.

The Core Principle: Umpolung and the Corey-Seebach Reaction

The paramount importance of the 1,3-dithiane group is its ability to facilitate an "Umpolung," or polarity inversion, of the original carbonyl carbon.^{[3][10]} In an aldehyde, the carbonyl carbon is electrophilic ($\delta+$). After conversion to a dithiane, the C2 proton becomes acidic ($\text{pK}_a \approx 30$) due to the stabilizing effect of the adjacent sulfur atoms.^[11]

Treatment with a strong base, typically n-butyllithium (n-BuLi), deprotonates this position to generate a 2-lithio-1,3-dithiane.^{[11][12]} This species behaves as a potent carbon nucleophile—a masked acyl anion. This transformation is the cornerstone of the Corey-Seebach reaction, which allows for the formation of carbon-carbon bonds by reacting this nucleophile with various electrophiles.^{[11][13]}

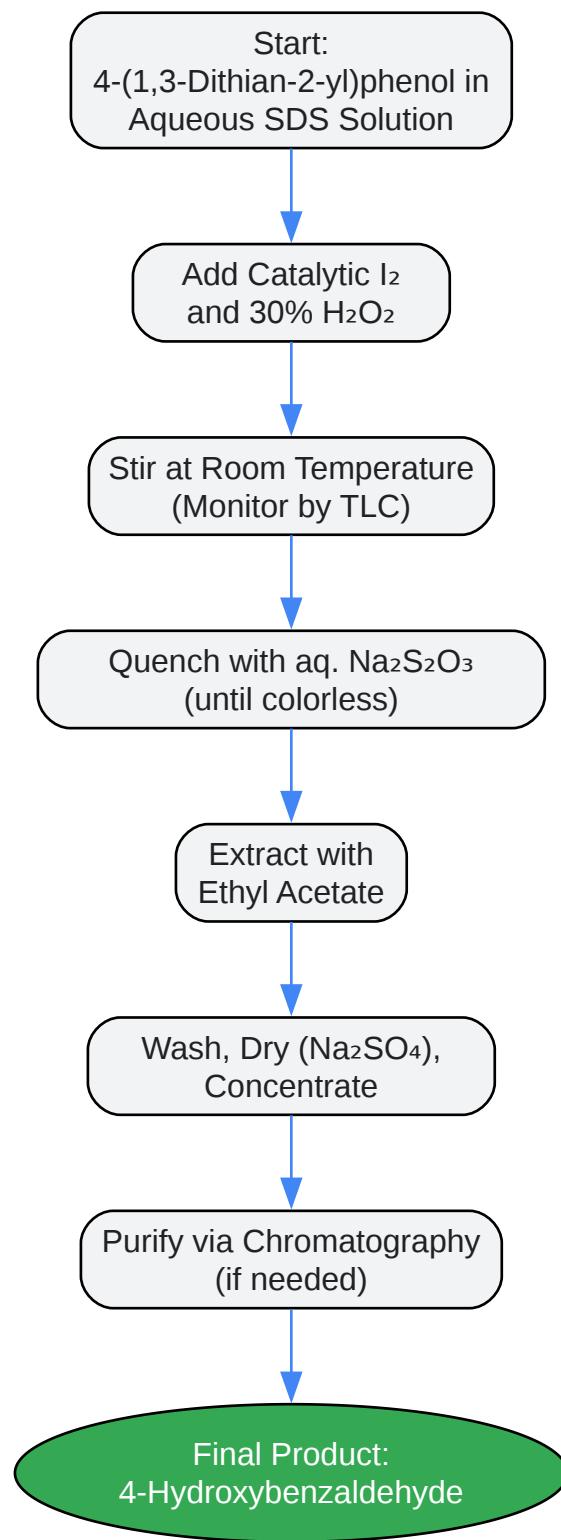
[Click to download full resolution via product page](#)

Caption: The Umpolung (polarity inversion) concept.

This nucleophilic dithiane derived from **4-(1,3-dithian-2-yl)phenol** can react with a wide array of electrophiles, including:

- Alkyl halides: Leading to the formation of complex ketones after deprotection.[\[12\]](#)
- Epoxides: Resulting in β -hydroxy ketones after ring-opening and subsequent deprotection.[\[13\]](#)
- Aldehydes and Ketones: Yielding α -hydroxy ketones after deprotection.[\[11\]](#)

This versatility makes it an indispensable tool in the synthesis of complex natural products and pharmaceutical intermediates, where the construction of such motifs is common.[\[14\]](#)[\[15\]](#)


Deprotection: Regenerating the Carbonyl

The final and crucial step in utilizing a dithiane as a masked carbonyl is its removal to regenerate the aldehyde or ketone. The stability that makes dithianes excellent protecting groups also makes their cleavage challenging, often requiring specific and sometimes harsh conditions.^{[7][16]} The choice of deprotection method is therefore critical and must be tailored to the substrate's sensitivity to avoid unwanted side reactions.

Method	Reagents	Conditions	Key Features	Source(s)
Mercuric Salts	HgCl ₂ /HgO, CaCO ₃	Aqueous MeCN or Acetone	Classic, effective, but highly toxic (mercury waste).	[11][13][17]
Oxidative (Halogen)	N- Bromosuccinimid e (NBS) or I ₂	Aqueous Acetone	Metal-free, but can be harsh for sensitive groups.	[16]
Oxidative (Peroxide)	H ₂ O ₂ / I ₂ (catalytic)	Aqueous, Micellar (SDS)	Mild, environmentally benign, tolerates many protecting groups.	[7][18]
Acid-Catalyzed	Polyphosphoric Acid (PPA) / Acetic Acid	Mild heat (20-45 °C)	Simple, inexpensive reagents.	[19]
Hypervalent Iodine	Bis(trifluoroaceto xy)iodobenzene (PIFA)	Aqueous solvent	Effective for labile substrates like alkaloids.	[3][7]

Experimental Protocol: Mild Deprotection with H₂O₂/I₂

This protocol, adapted from Ganguly et al., represents a modern, mild, and environmentally conscious method for dithiane cleavage.^{[16][18]}

[Click to download full resolution via product page](#)

Caption: General workflow for mild dithiane deprotection.

- Setup: In a round-bottom flask, dissolve the **4-(1,3-dithian-2-yl)phenol** substrate (1.0 mmol) and sodium dodecyl sulfate (SDS, 0.2 mmol) in deionized water (5 mL).[16]
- Catalyst: Add iodine (I_2 , 0.05 mmol, 5 mol%) to the suspension and stir for 5 minutes at room temperature.
- Oxidant: Add 30% aqueous hydrogen peroxide (H_2O_2 , approx. 0.45 mL) dropwise to the mixture.[18]
- Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
- Quench: Quench the reaction by adding 10% aqueous sodium thiosulfate ($Na_2S_2O_3$) solution dropwise until the brown color of iodine disappears.[16]
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 15 mL).
- Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude 4-hydroxybenzaldehyde can be purified by column chromatography on silica gel if necessary.

The expertise in choosing this method lies in its orthogonality; it is tolerant of many common protecting groups for phenols (e.g., benzyl ethers) and amines (e.g., Boc, Cbz carbamates), making it highly valuable in complex synthesis.[18]

Conclusion: A Versatile Tool for Modern Synthesis

4-(1,3-Dithian-2-yl)phenol is more than a simple protected aldehyde. It is a powerful synthetic intermediate that embodies the strategic concept of Umpolung. Its ability to be converted from a masked electrophile into a potent nucleophilic acyl anion equivalent provides a reliable and versatile method for constructing complex carbon skeletons. The development of milder deprotection protocols has further enhanced its utility, allowing for its integration into the synthesis of sensitive and architecturally demanding molecules. For the modern synthetic

chemist, a thorough understanding of the principles and protocols governing this reagent is essential for innovative and efficient molecular design and drug development.

References

- Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [\[Link\]](#)
- Mohammadpoor-Baltork, I., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Retrieved January 17, 2026, from [\[Link\]](#)
- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. *Synthesis*, 2009(08), 1393-1399. Retrieved January 17, 2026, from [\[Link\]](#)
- Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. *Asian Journal of Chemistry*, 23(1), 221-224. Retrieved January 17, 2026, from [\[Link\]](#)
- 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [\[Link\]](#)
- Synthesis of 4-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [\[Link\]](#)
- Umpolung. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [\[Link\]](#)
- Synthesis of 1,3-dithianes. UMPOLUNG reactions. (n.d.). Química Organica.org. Retrieved January 17, 2026, from [\[Link\]](#)
- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (2024, July 12). China Chemical Manufacturer. Retrieved January 17, 2026, from [\[Link\]](#)
- Smith, A. B., III, & Xiang, M. (2010). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. *Accounts of Chemical Research*, 43(4), 525-538. Retrieved January 17, 2026, from [\[Link\]](#)

- 4-Hydroxybenzaldehyde. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [\[Link\]](#)
- Corey–Seebach reaction. (2023, November 1). In Wikipedia. Retrieved January 17, 2026, from [\[Link\]](#)
- Process for the production of 4-hydroxybenzaldehyde derivatives. (1980). European Patent Office. Retrieved January 17, 2026, from [\[Link\]](#)
- Corey-Seebach Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [\[Link\]](#)
- Retrosynthesis, Synthons, Umpolung and 1,3 Dithiane Reagents. (2019, May 12). YouTube. Retrieved January 17, 2026, from [\[Link\]](#)
- Method for preparing a 4-hydroxybenzaldehyde and derivatives. (2001). Google Patents.
- Sharma, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. *Molecules*, 27(19), 6296. Retrieved January 17, 2026, from [\[Link\]](#)
- Uher, M., et al. (2001). Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. *Molecules*, 6(12), 983-989. Retrieved January 17, 2026, from [\[Link\]](#)
- 4-(1,3-DITHIOLAN-2-YL)PHENOL. (n.d.). Automated Topology Builder. Retrieved January 17, 2026, from [\[Link\]](#)
- Phenol, 4-(1,3-dithian-2-yl)-. (n.d.). King-Pharm. Retrieved January 17, 2026, from [\[Link\]](#)
- 4-(1,3-DITHIOLAN-2-YL)PHENOL. (n.d.). MOLBASE. Retrieved January 17, 2026, from [\[Link\]](#)
- ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [\[Link\]](#)
- Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. *Tetrahedron*, 59(33), 6147-6212. Retrieved January 17, 2026, from [\[Link\]](#)
- Dithiane. (2023, July 23). In Wikipedia. Retrieved January 17, 2026, from [\[Link\]](#)

- Isolation and Identification of Chemical Compounds from *Garcinia fruticosa* Lauterb Stem Bark Extract. (2019). *Pharmacognosy Journal*, 11(6). Retrieved January 17, 2026, from [\[Link\]](#)
- NMR and IR Spectroscopy of Phenols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [\[Link\]](#)
- GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (2017). *Journal of Materials and Environmental Science*, 8(7), 2419-2428. Retrieved January 17, 2026, from [\[Link\]](#)
- Application of phenol derivatives in industry, medicine, and healthcare. (n.d.). ResearchGate. Retrieved January 17, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 57529-05-2|4-(1,3-Dithian-2-yl)phenol|BLD Pharm [bldpharm.com]
- 2. CAS 57529-05-2 | 6H01-1-10 | MDL MFCD01707439 | 4-(1,3-Dithian-2-yl)phenol | SynQuest Laboratories [synquestlabs.com]
- 3. Umpolung - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 10. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 11. Corey-Seebach Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Masked Functionality]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276745#4-1-3-dithian-2-yl-phenol-cas-number-57529-05-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com